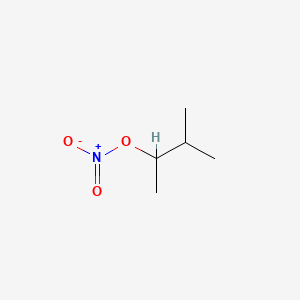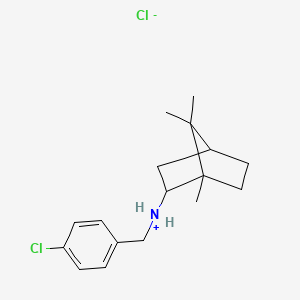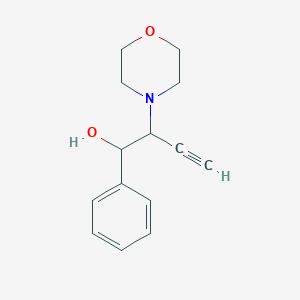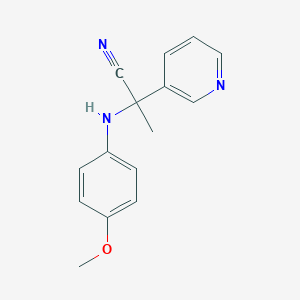
Reactive Yellow 15
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reactive Yellow 15 is a synthetic dye belonging to the class of reactive dyes. These dyes are known for their ability to form covalent bonds with textile fibers, making them highly durable and resistant to washing. This compound is primarily used in the textile industry for dyeing cotton, viscose, and other cellulosic fibers. It is known for its bright yellow color and excellent fastness properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Reactive Yellow 15 is synthesized through a series of chemical reactions involving aromatic compounds. The synthesis typically involves the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions often include acidic or basic environments, depending on the specific steps involved .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the diazotization and coupling reactions are carried out under controlled conditions. The final product is then purified and dried to obtain the dye in powder form. The industrial process ensures high yield and purity of the dye .
Analyse Chemischer Reaktionen
Types of Reactions: Reactive Yellow 15 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to its corresponding amine derivatives.
Substitution: The dye can participate in substitution reactions, where functional groups on the aromatic ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions typically involve reagents like halogens or nitro compounds.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the dye.
Reduction Products: Amine derivatives of the dye.
Substitution Products: Compounds with substituted functional groups on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Reactive Yellow 15 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for potential use in medical diagnostics and therapeutic applications.
Industry: Extensively used in the textile industry for dyeing and printing fabrics
Wirkmechanismus
The mechanism of action of Reactive Yellow 15 involves the formation of covalent bonds with the hydroxyl groups of cellulose fibers. This covalent bonding ensures that the dye becomes an integral part of the fiber, providing excellent wash and light fastness. The dye molecules interact with the fiber through nucleophilic substitution or addition reactions, depending on the reactive groups present in the dye .
Vergleich Mit ähnlichen Verbindungen
- Reactive Red 49
- Reactive Blue 19
- Reactive Orange 16
- Reactive Green 19
Reactive Yellow 15 stands out for its specific applications in the textile industry and its excellent fastness properties, making it a preferred choice for dyeing cellulosic fibers.
Eigenschaften
CAS-Nummer |
12226-47-0 |
|---|---|
Molekularformel |
C20H20N4Na2O11S3 |
Molekulargewicht |
634.6 g/mol |
IUPAC-Name |
disodium;4-[4-[[2-methoxy-5-methyl-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzenesulfonate |
InChI |
InChI=1S/C20H22N4O11S3.2Na/c1-12-10-16(17(34-3)11-18(12)36(26,27)9-8-35-38(31,32)33)21-22-19-13(2)23-24(20(19)25)14-4-6-15(7-5-14)37(28,29)30;;/h4-7,10-11,23H,8-9H2,1-3H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |
InChI-Schlüssel |
XHNGUZQWLVRGBP-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)[O-])OC)N=NC2=C(NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7A-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B13747753.png)




![N-[5-[Bis-(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]acetamide](/img/structure/B13747772.png)


![2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline](/img/structure/B13747789.png)
![1-methyl-3-(2-methylcyclopropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13747804.png)



